![molecular formula C13H12F3N3S B1412357 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-69-9](/img/structure/B1412357.png)
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Overview
Description
The compound “4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions . For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN.EDC-HCl during the initial phase of synthesis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives are known for their antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be explored for its efficacy in scavenging free radicals and preventing oxidative damage, which is a common pathway in the progression of chronic diseases .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory activities of thiazole compounds make them candidates for the development of new pain relief drugs. Research could focus on the compound’s ability to modulate inflammatory pathways and its potential use in treating conditions like arthritis or neuropathic pain .
Antimicrobial and Antifungal Applications
Thiazoles have been utilized in the creation of antimicrobial and antifungal agents. This specific compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as a new class of antibiotics or antifungals, especially in the era of increasing antibiotic resistance .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, this compound’s structure could be the basis for developing inhibitors against different viral enzymes or proteins, potentially offering a new tool in the fight against viral infections .
Neuroprotective Applications
Thiazole derivatives have shown promise in neuroprotection, which is vital for diseases like Alzheimer’s and Parkinson’s. The compound could be investigated for its ability to protect neuronal cells from damage or death, possibly offering benefits for neurodegenerative disease management .
Antitumor and Cytotoxic Applications
The compound has potential applications in cancer research, particularly in the synthesis of new antitumor agents. Studies could explore its cytotoxicity against various cancer cell lines and its mechanism of action in inhibiting tumor growth or inducing apoptosis .
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole compounds is also diverse and depends on the specific compound. For example, some thiazole compounds act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole compounds can interact with various biochemical pathways. For instance, they may activate or inhibit certain enzymes or receptors in the biological systems . The specific pathways affected would depend on the specific thiazole compound and its targets.
Result of action
The molecular and cellular effects of thiazole compounds can be diverse, ranging from antimicrobial to antitumor effects . The specific effects would depend on the compound’s targets and mode of action.
Safety and Hazards
Future Directions
Thiazole derivatives have been the focus of medicinal chemists due to their diverse biological activities . The current research aims to find new leads, which may later be translated into new drugs . The future directions in this field involve the design and development of different thiazole derivatives with improved efficacy and lesser side effects .
properties
IUPAC Name |
4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQODPFCYXYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140850 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine | |
CAS RN |
1395492-69-9 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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